molecular formula C12H22O2S B8623252 Cycloheptyl 4-(methylsulfanyl)butanoate CAS No. 103604-32-6

Cycloheptyl 4-(methylsulfanyl)butanoate

Cat. No.: B8623252
CAS No.: 103604-32-6
M. Wt: 230.37 g/mol
InChI Key: XZQOTVCXEBDHGU-UHFFFAOYSA-N
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Description

Cycloheptyl 4-(methylsulfanyl)butanoate is a synthetic ester compound incorporating a methylsulfanyl (methylthio) functional group, offered for use in biochemical and pharmaceutical research. The core structural motif of this molecule, the 4-(methylsulfanyl)butanoate chain, is of significant scientific interest. Research on analogous compounds containing the methylsulfanyl group has identified them as potent inducers of hepatic Phase II detoxification enzymes, such as quinone reductase and glutathione S-transferase . This enzyme induction is a recognized mechanism for chemoprevention, as it enhances the body's ability to detoxify and eliminate potential carcinogens . Consequently, this compound serves as a valuable reference standard and a key intermediate for researchers investigating the synthesis of novel molecules for chemopreventive applications . The cycloheptyl ester component may influence the compound's lipophilicity and metabolic stability, making it a subject of interest in structure-activity relationship (SAR) studies aimed at optimizing the bioavailability and efficacy of such analogs . Researchers can utilize this compound to explore its mechanism of action, metabolic pathways, and potential interactions within biological systems. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

103604-32-6

Molecular Formula

C12H22O2S

Molecular Weight

230.37 g/mol

IUPAC Name

cycloheptyl 4-methylsulfanylbutanoate

InChI

InChI=1S/C12H22O2S/c1-15-10-6-9-12(13)14-11-7-4-2-3-5-8-11/h11H,2-10H2,1H3

InChI Key

XZQOTVCXEBDHGU-UHFFFAOYSA-N

Canonical SMILES

CSCCCC(=O)OC1CCCCCC1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Cycloheptyl 4-(methylsulfanyl)butanoate with structurally related organosulfur compounds, focusing on molecular features, substituents, and inferred properties.

Table 1: Structural and Functional Comparison

Compound Name CAS RN Molecular Formula Key Substituents Functional Groups Potential Applications
This compound Not provided C₁₂H₂₂O₂S Methylsulfanyl, cycloheptyl ester Ester, thioether Specialty chemicals, intermediates
1,4-Bis(2-chloroethylthio)butane 142868-93-7 C₈H₁₆Cl₂S₂ Two 2-chloroethylthio groups Thioether Controlled substances (Schedule 1A04)
1,5-Bis(2-chloroethylthio)pentane 142868-94-8 C₉H₁₈Cl₂S₂ Two 2-chloroethylthio groups Thioether Controlled substances (Schedule 1A04)

Key Differences:

Functional Groups: The target compound contains an ester group (cycloheptyl butanoate) and a mono-thioether (-S-CH₃), whereas the comparators (e.g., 1,4-Bis(2-chloroethylthio)butane) feature dual thioether groups without ester linkages. This difference impacts polarity and hydrolysis susceptibility.

Substituents: The methylsulfanyl group in the target compound is less electrophilic compared to the 2-chloroethylthio groups in the comparators.

Molecular Weight and Complexity :

  • The cycloheptyl ester in the target compound increases its molecular weight (230.37 g/mol ) and lipophilicity, whereas the simpler butane/pentane chains in the comparators (e.g., C₈H₁₆Cl₂S₂ , 239.25 g/mol) prioritize compactness and volatility.

Regulatory Status: The comparators are classified under Schedule 1A04, indicating regulatory control, likely due to their structural similarity to chemical warfare precursors. No such data is available for the target compound, though its ester group may reduce acute toxicity .

Inferred Properties:

  • Solubility : The cycloheptyl group enhances lipid solubility, favoring organic solvents (e.g., dichloromethane), while the comparators’ chlorine atoms may increase water solubility marginally.
  • Stability : The ester group in the target compound may render it susceptible to hydrolysis under acidic/basic conditions, whereas the comparators’ thioether bonds are more stable but reactive toward oxidizing agents.

Research Findings and Limitations

No direct comparative studies on the physicochemical or biological properties of this compound and its analogs were identified in the provided sources. However, structural analysis suggests:

  • The target compound’s ester-thioether hybrid structure could offer unique reactivity in crosslinking or polymerization processes.
  • The absence of chlorine substituents may reduce environmental persistence compared to the Schedule 1A04 compounds .

Gaps in Literature:

  • Synthesis protocols, spectroscopic data (e.g., NMR, IR), and toxicity profiles for this compound are absent in the reviewed materials.
  • Comparative biological activity studies (e.g., enzyme inhibition) are needed to validate inferred differences.

Q & A

Q. What are the optimal synthetic routes for Cycloheptyl 4-(methylsulfanyl)butanoate, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves esterification of 4-(methylsulfanyl)butanoic acid with cycloheptanol under acid catalysis (e.g., H₂SO₄ or p-toluenesulfonic acid). Key considerations:

  • Reaction Conditions:

    ParameterOptimal RangeReference Source
    Temperature60–80°C
    Catalyst Loading1–5 mol%
    SolventToluene or DCM
    Reaction Time12–24 hours
  • Purity Optimization: Use vacuum distillation or column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization of this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Key signals include δ 1.2–1.8 ppm (cycloheptyl protons), δ 2.5 ppm (SCH₃), and δ 4.1 ppm (ester CH₂) .
    • ¹³C NMR: Confirm ester carbonyl (δ 170–175 ppm) and methylsulfanyl carbon (δ 15–20 ppm) .
  • X-ray Crystallography: Use SHELX programs (SHELXT for structure solution, SHELXL for refinement) to resolve stereochemistry and confirm bond lengths/angles .

Q. What are the stability profiles and recommended storage conditions for this compound?

Methodological Answer:

  • Stability: Hydrolysis-prone under basic conditions; sensitive to UV light due to the sulfanyl group.
  • Storage: Store in amber vials at –20°C under inert gas (N₂/Ar). Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) every 6 months .

Advanced Research Questions

Q. How can enantiomeric resolution be achieved for chiral derivatives of this compound?

Methodological Answer:

  • Chiral Chromatography: Use a Chiralpak IA column with n-hexane/isopropanol (90:10) at 1.0 mL/min .
  • Crystallographic Resolution: Apply Flack’s x parameter in SHELXL to distinguish enantiomers in racemic crystals, avoiding false chirality assignments in near-centrosymmetric structures .

Q. What mechanistic insights explain the electrophilic reactivity of the methylsulfanyl group in nucleophilic substitution reactions?

Methodological Answer:

  • Reactivity Pathways: The methylsulfanyl group acts as a leaving group in SN₂ reactions. Computational modeling (DFT at B3LYP/6-31G* level) reveals a low-energy transition state for nucleophilic attack at the β-carbon .
  • Experimental Validation: Monitor reaction kinetics via LC-MS to identify intermediates (e.g., sulfonium ions) under acidic conditions .

Q. How can contradictory crystallographic and spectroscopic data be resolved when characterizing this compound?

Methodological Answer:

  • Cross-Validation: Compare X-ray-derived bond lengths with DFT-optimized geometries. Discrepancies >0.05 Å suggest possible twinning or disorder .
  • Dynamic NMR: Use variable-temperature ¹H NMR to detect conformational flexibility that may obscure spectroscopic assignments .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound derivatives?

Methodological Answer:

  • Enzyme Inhibition: Screen against cysteine proteases (e.g., caspase-3) using fluorogenic substrates (Ac-DEVD-AMC). IC₅₀ values <10 µM indicate potency .
  • Cytotoxicity: Perform MTT assays on cancer cell lines (e.g., HeLa) with EC₅₀ determination via nonlinear regression .

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